molecular formula C13H15N3O2S B2922306 (E)-N-(2,5-dimethylpyrazol-3-yl)-2-phenylethenesulfonamide CAS No. 1311997-61-1

(E)-N-(2,5-dimethylpyrazol-3-yl)-2-phenylethenesulfonamide

Cat. No. B2922306
CAS RN: 1311997-61-1
M. Wt: 277.34
InChI Key: OELKUSBGCPFAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2,5-dimethylpyrazol-3-yl)-2-phenylethenesulfonamide, also known as DZ-2384, is a novel small molecule that has gained attention in the field of cancer research due to its potential as an anticancer agent.

Scientific Research Applications

Chemosensitivity Tests in Cancer Treatment

Clinical Usefulness of Chemosensitivity Tests

Chemosensitivity tests, such as the MTT assay, play a crucial role in predicting patient responses to chemotherapy drugs. Studies have shown the potential of these tests in selecting appropriate chemotherapeutic agents for patients with advanced gastric and colorectal cancer, leading to improved survival outcomes. For instance, Nakamura et al. (2006) and Kabeshima et al. (2002) found that patients with advanced gastric and colorectal cancer, respectively, who received chemotherapy based on MTT assay sensitivity had better survival rates compared to those who received non-adapted or no chemotherapy Nakamura et al., 2006; Kabeshima et al., 2002.

Study of Heterocyclic Amines

Environmental Exposure and Carcinogenic Potential

Heterocyclic amines (HCAs) are compounds formed during the cooking of meat and have been studied for their mutagenic and carcinogenic potential. Studies by Nagao et al. (1996) and Wakabayashi et al. (1993) have investigated the presence of HCAs in cooked foods and their potential health impacts, highlighting the importance of understanding human exposure to these compounds through diet Nagao et al., 1996; Wakabayashi et al., 1993.

properties

IUPAC Name

(E)-N-(2,5-dimethylpyrazol-3-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-11-10-13(16(2)14-11)15-19(17,18)9-8-12-6-4-3-5-7-12/h3-10,15H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELKUSBGCPFAAV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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